Phosphorus oxychloride

概述

描述

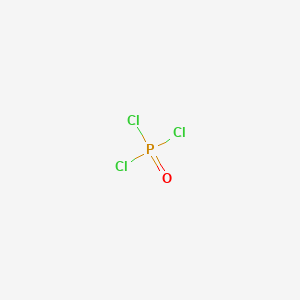

Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is a colorless, fuming liquid with the molecular formula Cl₃OP and a molecular weight of 153.332 g/mol . It is widely used in organic and inorganic synthesis due to its dual functionality as a phosphorylating and chlorinating agent. Industrially, POCl₃ is synthesized via the reaction of tricalcium phosphate with carbon and chlorine gas at high temperatures, though this process risks generating toxic byproducts like phosgene . Key applications include:

- Dehydrative cyclization of diacyl hydrazides to form heterocyclic compounds such as 1,3,4-oxadiazoles .

- Phosphate ester synthesis, including Gemini surfactants and starch phosphates for food and industrial use .

- Coumarin and pyrimidine derivative synthesis in medicinal chemistry .

POCl₃ is highly reactive, corrosive, and toxic, requiring stringent safety protocols during handling .

准备方法

Oxidation of Phosphorus Trichloride (PCl₃)

The oxidation of phosphorus trichloride (PCl₃) remains the most widely adopted method for POCl₃ synthesis. This approach leverages the reactivity of PCl₃ with oxygen donors, such as molecular oxygen (O₂) or phosphorus pentoxide (P₂O₅).

Reaction with Oxygen

The direct oxidation of PCl₃ by gaseous oxygen proceeds via the exothermic reaction:

This reaction occurs at temperatures between 50–100°C, with yields exceeding 90% under controlled conditions . Industrial implementations often employ packed-bed reactors to enhance gas-liquid contact and mitigate side reactions . A key challenge is the formation of phosphorus pentoxide (P₂O₅) as a byproduct, which necessitates purification steps .

Reaction with Phosphorus Pentoxide

An alternative pathway involves PCl₃ and P₂O₅:

Here, P₂O₅ acts as both an oxidizing agent and a dehydrating agent. This method achieves near-quantitative yields but requires stoichiometric amounts of PCl₅, increasing raw material costs .

Chlorination of Phosphorus Oxides

Chlorination of phosphorus oxides represents a scalable industrial process, particularly in continuous production systems.

Two-Zone Continuous Reactor System

A patented continuous process (US3927179A) involves two reaction zones :

-

Zone 1 : Elemental phosphorus reacts with excess air to form P₂O₅ in the presence of PCl₃:

The exothermic reaction vaporizes PCl₃, which is condensed and recycled. -

Zone 2 : P₂O₅ and PCl₃ react with chlorine gas (Cl₂):

This method achieves 85–90% conversion efficiency, with unreacted Cl₂ and PCl₃ recycled to minimize waste .

Catalytic Chlorination with Carbon

An older yet effective method (US2712494A) utilizes carbon as a catalyst and reducing agent :

Operated at 300–700°C, this process leverages wood charcoal impregnated with orthophosphoric acid (H₃PO₄) to enhance reactivity. Yields reach 75–80%, though carbon attrition and CO byproduct management pose challenges .

Metathesis Reactions with Chloride Salts

Laboratory-scale synthesis often employs metathesis reactions to bypass gaseous reactants.

Potassium Chlorate (KClO₃) Route

PCl₃ reacts with KClO₃ under anhydrous conditions:

This method is favored for its simplicity and avoidance of Cl₂ gas, though KCl removal via filtration adds post-processing steps .

Industrial Process Optimization

Modern POCl₃ production prioritizes energy efficiency and byproduct minimization. Key advancements include:

Low-High-Low (LHL) Temperature Diffusion

In photovoltaic applications, a three-step LHL diffusion process optimizes P doping in silicon solar cells :

-

Low-Temperature Deposition (800°C) : POCl₃ vapor deposits phosphorus onto silicon wafers.

-

High-Temperature Drive-In (900–950°C) : Enhances dopant distribution and junction depth.

-

Low-Temperature Redistribution (800°C) : Stabilizes the phosphorus profile.

This method improves solar cell efficiency by 0.1–0.4% compared to conventional methods .

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for major POCl₃ preparation routes:

| Method | Reactants | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| PCl₃ + O₂ | PCl₃, O₂ | 50–100 | 90–95 | P₂O₅ |

| PCl₃ + P₂O₅ | PCl₃, P₂O₅ | 25–50 | 95–98 | None |

| Two-Zone Chlorination | P, Cl₂, O₂ | 200–300 | 85–90 | N₂, unreacted Cl₂ |

| Catalytic Chlorination | P₂O₅, Cl₂, C | 300–700 | 75–80 | CO |

| KClO₃ Metathesis | PCl₃, KClO₃ | 25–80 | 80–85 | KCl |

Emerging Trends and Challenges

Recent research focuses on:

化学反应分析

Phosphorus oxychloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, this compound hydrolyzes to form phosphoric acid (H₃PO₄) and hydrogen chloride (HCl)[ \text{POCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 3 \text{HCl} ]

Reaction with Alcohols and Phenols: It reacts with alcohols and phenols to form phosphate esters[ \text{POCl}_3 + 3 \text{ROH} \rightarrow \text{PO(OR)}_3 + 3 \text{HCl} ]

Formation of Vilsmeier Reagent: This compound reacts with dimethylformamide (DMF) to form the Vilsmeier reagent, which is used in the Vilsmeier-Haack formylation reaction.

科学研究应用

Industrial Applications

Phosphorus oxychloride is primarily used as a chlorinating agent in the chemical industry. Its applications include:

- Chlorinating Agent : POCl₃ is employed to introduce chlorine into organic compounds, facilitating the synthesis of various chemicals.

- Manufacture of Semiconductors : It serves as a precursor in the production of semiconductors, essential for electronic devices.

- Additives in Petroleum and Plastics : POCl₃ is used in petroleum additives and plasticizers, enhancing the performance and stability of these materials.

- Hydraulic Liquids : It acts as an additive in hydraulic fluids, improving their efficiency and operational characteristics.

Synthesis of Organophosphorus Compounds

POCl₃ is crucial in synthesizing organophosphorus compounds, including pesticides and herbicides. The compound's ability to act as a dehydrating agent makes it valuable in various chemical reactions:

- Dehydration Reactions : POCl₃ facilitates the conversion of amides to nitriles, a significant step in organic synthesis.

- Vilsmeier-Haack Reaction : This reaction utilizes POCl₃ to form chloromethyleneiminium salts, which are then hydrolyzed to introduce aldehyde groups into aromatic compounds. This method has been pivotal in developing organic photovoltaic materials.

Nucleotide Phosphorylation

Recent studies highlight the use of this compound in biochemistry, particularly for phosphorylating nucleotides:

- Phosphorylation Techniques : POCl₃ is employed with pyridine in dioxane for mild phosphorylation conditions that preserve sensitive functional groups in nucleotides and oligonucleotides .

- Case Study : Procedures have been developed for synthesizing various nucleotide derivatives using POCl₃, showcasing its effectiveness in biochemical applications.

Organic Solar Cells

This compound plays a role in the development of organic solar cells:

- Dopant Precursor : It is used as a liquid dopant precursor for creating n-type layers in p-type semiconductors during thermal diffusion processes .

- Case Study : The Vilsmeier-Haack reaction has enabled the design of efficient organic photovoltaic materials, significantly advancing solar cell technology.

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Industrial Chemistry | Chlorination, semiconductor manufacturing |

| Agricultural Chemistry | Synthesis of organophosphorus pesticides |

| Biochemistry | Phosphorylation of nucleotides |

| Material Science | Development of organic solar cells |

作用机制

Phosphorus oxychloride exerts its effects primarily through its reactivity with nucleophiles. It acts as a chlorinating agent, converting hydroxyl groups into good leaving groups, facilitating various organic transformations. In the presence of moisture, it hydrolyzes to release phosphoric acid and hydrogen chloride, which can further react with other compounds .

相似化合物的比较

Phosphorus oxychloride is often compared to other phosphorus chlorides, notably phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), due to overlapping applications in synthesis and industrial processes. Below is a detailed comparison:

Chemical and Physical Properties

Industrial and Environmental Considerations

- POCl₃ is prioritized in high-value chemical synthesis (e.g., pharmaceuticals, surfactants) due to its phosphorylating specificity .

- PCl₃ and PCl₅ are more commonly used in bulk chlorination and material science (e.g., uranium complexes, dopants) .

- Environmental hydrolysis of all three compounds releases HCl, necessitating neutralization protocols .

生物活性

Phosphorus oxychloride (POCl₃) is a versatile chemical compound with significant applications in various fields, including organic synthesis, agriculture, and pharmaceuticals. Its biological activity is particularly notable due to its role as an intermediate in the production of organophosphorus compounds, which are widely used as insecticides and nerve agents. This article explores the biological activity of this compound, focusing on its toxicity mechanisms, synthesis applications, and implications for health and safety.

Toxicological Profile

Mechanism of Action

This compound exhibits toxicity primarily through its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of neurons. Studies have demonstrated that POCl₃ itself can produce poisoning symptoms similar to those caused by organophosphorus insecticides and nerve agents.

- Inhibition Potency : In vitro studies show that POCl₃ selectively inhibits AChE with an IC₅₀ value ranging from 12 to 36 μM, while other serine hydrolases exhibit much higher IC₅₀ values (88-2000 μM) . This selectivity indicates a strong affinity for AChE, contributing to its toxic effects.

- Acute Toxicity : In animal models, such as mice and houseflies, POCl₃ has been shown to inhibit serum butyrylcholinesterase (BuChE) at sublethal doses and muscle AChE at lethal doses. The acute toxicity is attributed to hydrolytic activation forming phosphorodichloridic acid (HOP(O)Cl₂), which is responsible for the phosphorylating action on AChE .

Synthesis and Applications

This compound is utilized in various synthetic pathways, particularly in the production of phosphoramidates and phosphates, which have demonstrated biological activities including antimicrobial and anticancer properties.

- Synthesis of Phosphoramidates : Recent studies have shown that phosphoramidates synthesized from POCl₃ exhibit significant biological activity against various pathogens and cancer cells. For instance, new arylphosphoramidates have been synthesized with yields ranging from 58% to 95%, showcasing their potential as anti-infective agents .

- Nucleotide Synthesis : POCl₃ is also employed in the phosphorylation of nucleotides and oligonucleotides. The conditions used for phosphorylation are mild enough to preserve sensitive functional groups, allowing for the successful synthesis of various nucleotide derivatives .

Health Implications

Exposure Risks

This compound poses several health risks upon exposure through inhalation or skin contact. It is classified as a corrosive chemical that can cause severe irritation and burns upon contact with skin or eyes. Acute exposure can lead to respiratory distress, pulmonary edema, nausea, and neurological symptoms due to its cholinergic effects .

- Chronic Effects : Long-term exposure may result in kidney damage; however, there is insufficient data regarding its carcinogenic potential or reproductive toxicity .

Case Studies

Several case studies highlight the implications of this compound's biological activity:

- Insect Toxicity Study : A study involving houseflies demonstrated that exposure to POCl₃ resulted in significant brain AChE inhibition correlating with observed poisoning signs. This study underscores the compound's potential as an insecticide .

- Synthesis Research : Research focused on synthesizing ω-alkylenediphosphoric acids from POCl₃ revealed efficient methodologies using microwave irradiation and classical heating techniques, emphasizing its utility in producing biologically relevant compounds .

常见问题

Basic Research Questions

Q. What are the critical safety considerations when handling phosphorus oxychloride in laboratory settings?

this compound (POCl₃) is highly corrosive, reactive with water/moisture, and poses inhalation hazards. Key safety measures include:

- Storage : Use airtight containers under nitrogen in cool, ventilated areas to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Neoprene gloves, tightly sealed goggles, and acid-resistant lab coats are mandatory. Safety protocols should align with EN 166 (EU) or NIOSH (US) standards .

- Decontamination : Immediate washing with soap/water for skin contact and emergency eye rinsing stations for ocular exposure .

- Ventilation : Use fume hoods to mitigate vapor exposure, as POCl₃ releases HCl and phosphoric acid upon hydrolysis .

Q. How should researchers design experiments to minimize risks during reactions involving this compound?

- Reaction Setup : Employ moisture-free conditions (e.g., anhydrous solvents, Schlenk lines) to prevent violent hydrolysis .

- Neutralization Protocols : Post-reaction, quench excess POCl₃ with ammonia or sodium bicarbonate to neutralize acidic byproducts .

- Exposure Monitoring : Use real-time gas detectors for HCl vapors (a hydrolysis product) to ensure workplace concentrations remain below 0.48 ppm (WHO guidelines) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing reaction mechanisms of this compound in esterification or phosphorylation?

- Kinetic Studies : Use in situ FTIR or NMR to track intermediates like metaphosphoric acid (HPO₃) during ester formation .

- Isotopic Labeling : Incorporate ³¹P NMR to trace phosphorus pathways in cross-linking reactions (e.g., starch modification) .

- Computational Modeling : DFT calculations can predict transition states in POCl₃-mediated reactions, aiding mechanistic validation .

Q. How can conflicting data on this compound’s acute toxicity be reconciled for lab safety protocols?

Discrepancies arise from variability in animal models (e.g., rats vs. guinea pigs) and exposure conditions. Methodological approaches include:

- Dose-Response Analysis : Compare LC₅₀ values across studies (e.g., 48.4 ppm for rats vs. 104.3 ppm for PCl₃ in 4-h exposures) to identify species-specific sensitivities .

- Uncertainty Factors : Apply an intraspecies factor of 3 when extrapolating animal data to humans, as mucosal irritation is a threshold effect .

- Human Data Gaps : Prioritize studies quantifying pulmonary edema thresholds using in vitro lung-on-a-chip models .

Q. What strategies optimize the use of this compound as a cross-linking agent in starch modification?

- Reaction Optimization : Vary POCl₃ concentration (0.1–1% w/w starch) and pH (8–10) to control phosphate bridge density, verified via iodine binding assays .

- Product Characterization : Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to measure molecular weight distribution of cross-linked starch .

- Purity Validation : Conduct ICP-MS to quantify residual phosphorus content, ensuring compliance with food/additive safety standards .

Q. Methodological Challenges & Data Interpretation

Q. How should researchers address inconsistencies in reported thermodynamic properties of this compound?

- Source Validation : Cross-reference NIST Chemistry WebBook data (e.g., ΔrH° = −325 kJ/mol for hydrolysis) with peer-reviewed studies to resolve outliers .

- Experimental Replication : Reproduce vapor pressure measurements (e.g., 100 mmHg at 27°C) using calibrated manometers under controlled humidity .

Q. What techniques are effective for detecting trace this compound degradation products in reaction mixtures?

- Chromatographic Methods : Use ion chromatography with conductivity detection to quantify chloride ions from hydrolysis .

- Mass Spectrometry : HRMS (High-Resolution MS) identifies low-abundance phosphoric acid derivatives .

Q. Literature Review & Knowledge Gaps

Q. How can systematic reviews identify research gaps in this compound applications?

- Database Searches : Use Boolean operators in Google Scholar (e.g., "this compound AND (synthesis OR mechanism)") filtered to post-2010 studies .

- Citation Mining : Analyze reference lists of seminal papers (e.g., starch cross-linking studies) to map interdisciplinary trends .

- Toxicity Data Gaps : Prioritize studies on chronic kidney effects and reproductive toxicity, which are underrepresented .

属性

IUPAC Name |

phosphoryl trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3OP/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXFXVLFKHQFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3OP, POCl3 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphoryl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoryl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Phosphorus oxychloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_oxychloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029710 | |

| Record name | Phosphoric trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus oxychloride appears as a colorless fuming liquid with a pungent odor. Density 14.0 lb / gal. Very toxic by inhalation and corrosive to metals and tissue. Used in gasoline additives and hydraulic fluids., Liquid, Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 degrees F.]; [NIOSH], BROWN FUMING LIQUID WITH PUNGENT ODOUR., Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 °F.] | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphoryl chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

223 °F at 760 mmHg (EPA, 1998), 105.8 °C, 222 °F | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not Flammable (EPA, 1998) | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NIOSH, 2023), Reacts with water, Solubility in water: reaction, Decomposes | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.645 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.645 at 25 °C/4 °C, Relative density (water = 1): 1.645, (77 °F): 1.65 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 81.14 °F (EPA, 1998), 40 mm Hg at 27.3 °C, Vapor pressure, kPa at 27.3 °C: 5.3, (81 °F): 40 mmHg | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless to yellow, oily liquid [Note: A solid below 34 degrees F]., Mobile, fuming liquid | |

CAS No. |

10025-87-3 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus oxychloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus oxychloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus oxychloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosphorus-oxychloride-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphoric trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoryl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOROUS OXYCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XM78OL22K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphoryl chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphoryl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TH4AB8E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

34.2 °F (EPA, 1998), 1.25 °C, 1 - 1.5 °C, 34 °F | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphoryl chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。